The synthesis of pixantrone-d8 dimaleate involves the modification of the original pixantrone structure to incorporate deuterium, enhancing its stability and allowing for precise quantification in analytical applications. The synthesis typically follows these steps:
This process requires careful control of reaction conditions to ensure high purity and yield of the final product .
The molecular structure of pixantrone-d8 dimaleate can be described by its chemical formula , and it has a molecular weight of approximately 557.51 g/mol. The structure features:
The InChI key for pixantrone-d8 dimaleate is SVAGFBGXEWPNJC-SPIKMXEPSA-N, which provides a unique identifier for its chemical structure .
Pixantrone-d8 dimaleate participates in various chemical reactions typical of DNA intercalators and topoisomerase inhibitors:
These reactions are crucial for its mechanism of action as an anticancer agent .
Pixantrone-d8 dimaleate exerts its anticancer effects primarily through:
This mechanism highlights its therapeutic potential against relapsed or refractory non-Hodgkin lymphoma .
The physical and chemical properties of pixantrone-d8 dimaleate include:
These properties influence its bioavailability and therapeutic efficacy .
Pixantrone-d8 dimaleate is primarily used in scientific research for:
The ongoing studies aim to establish its role as a safer alternative to traditional anthracycline therapies while minimizing cardiotoxic risks associated with cancer treatment .
Pixantrone-d8 dimaleate is a deuterated derivative of the antineoplastic agent pixantrone dimaleate. Its core structure consists of a benzo[g]isoquinoline-5,10-dione scaffold substituted with two 2-aminoethylamino groups at positions 6 and 9. The molecular formula of the non-deuterated base compound pixantrone is C₁₇H₁₉N₅O₂, while the dimaleate salt form is C₂₁H₂₃N₅O₆. In the deuterated variant, eight hydrogen atoms (denoted as -d8) are replaced by deuterium (D), specifically on the ethylenediamine side chains. The dimaleate component comprises two maleic acid molecules (C₄H₄O₄) ionically bound to the pixantrone base, enhancing water solubility [4] [6].
Table 1: Molecular Characteristics of Pixantrone-d8 Dimaleate
Property | Specification |
---|---|
Base Structure | 6,9-Bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione |
Deuterium Positions | Ethylenediamine side chains (-CD₂-CD₂-NH₂) |
Molecular Formula (Salt) | C₂₁H₁₅D₈N₅O₆ (Deuterated Pixantrone + 2 Maleate) |
Molar Mass (Deuterated) | ~449.5 g/mol (vs. 441.4 g/mol non-deuterated) |
CAS Number (Non-Deuterated) | 144675-97-8 |
Deuterium labeling serves as a biochemical tracer tool, leveraging deuterium’s non-radioactive stability and near-identical chemical behavior to hydrogen. Pixantrone-d8 dimaleate is synthesized via hydrogen-deuterium exchange at the eight hydrogen sites of the primary amino groups (-NH₂) and methylene bridges (-CH₂-) of the ethylenediamine side chains. This process typically employs deuterated reagents (e.g., D₂O, CD₃OD) under controlled catalysis to achieve ≥98% isotopic enrichment, as confirmed by mass spectrometry [2].
The primary applications include:
Pixantrone-d8 dimaleate exhibits high solubility in dimethyl sulfoxide (DMSO) (33.33 mg/mL) and moderate solubility in water (16.67 mg/mL). The dimaleate salt dissociates in aqueous solutions, releasing the cationic pixantrone base and maleate anions, which facilitates intravenous administration. Key physicochemical behaviors include:
Deuteration induces minimal structural alterations but confers distinct biophysical and analytical advantages:
Table 2: Deuterium Effects on Pixantrone Properties
Property | Pixantrone Dimaleate | Pixantrone-d8 Dimaleate | Significance |
---|---|---|---|
Molecular Weight | 441.4 g/mol | ~449.5 g/mol | MS detection shift |
Bond Dissociation | C-H bond energy: ~414 kJ/mol | C-D bond energy: ~440 kJ/mol | Slower hepatic metabolism |
Topoisomerase II Inhibition | IC₅₀: ~0.10 μM (K562 cells) | Comparable IC₅₀ | Bioactivity retention |
Cellular Uptake | Moderate | Slightly reduced (kinetic isotope effect) | Altered pharmacokinetics |
ConclusionPixantrone-d8 dimaleate is a strategically deuterated analog of pixantrone dimaleate designed for advanced pharmacokinetic and metabolic research. Its molecular architecture, validated stability, and retained bioactivity make it indispensable for tracing pixantrone’s biodistribution and metabolism without altering its core chemotherapeutic mechanism.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1